molecular formula C25H21NO5 B12164345 (2E)-2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Katalognummer: B12164345
Molekulargewicht: 415.4 g/mol
InChI-Schlüssel: XOWDWMIWQXTRSL-AQTBWJFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic compound with a unique structure that combines a benzoxazole ring, a phenyl group, and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the condensation of 2-aminobenzoxazole with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The benzoxazole and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (2E)-2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • (2E)-2-benzoxazol-2-yl-3-phenylprop-2-en-1-one
  • (2E)-2-benzoxazol-2-yl-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-2-benzoxazol-2-yl-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Comparison: Compared to similar compounds, (2E)-2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of the trimethoxyphenyl group, which may enhance its biological activity and chemical stability. This structural feature can influence the compound’s interaction with molecular targets and its overall pharmacological profile.

Eigenschaften

Molekularformel

C25H21NO5

Molekulargewicht

415.4 g/mol

IUPAC-Name

(E)-2-(1,3-benzoxazol-2-yl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H21NO5/c1-28-21-14-17(15-22(29-2)24(21)30-3)23(27)18(13-16-9-5-4-6-10-16)25-26-19-11-7-8-12-20(19)31-25/h4-15H,1-3H3/b18-13-

InChI-Schlüssel

XOWDWMIWQXTRSL-AQTBWJFISA-N

Isomerische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4O3

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.